molecular formula C7H14ClNO B13470079 5-Oxaspiro[3.4]octan-2-aminehydrochloride

5-Oxaspiro[3.4]octan-2-aminehydrochloride

Cat. No.: B13470079
M. Wt: 163.64 g/mol
InChI Key: AQTVGPVCHMFFAU-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-2-aminehydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-2-aminehydrochloride typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at -78°C. This reaction forms a lithiated intermediate, which is then reacted with 1,3-dichloroacetone to form the spiro compound. The reaction mixture is then treated with lithium naphthalenide to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-2-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

5-Oxaspiro[3.4]octan-2-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spiro compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.4]octan-1-aminehydrochloride: Similar in structure but with a different position of the amine group.

    2-Oxa-5-azaspiro[3.4]octane oxalate: Another spiro compound with different substituents.

Uniqueness

5-Oxaspiro[3.4]octan-2-aminehydrochloride is unique due to its specific spiro structure and the position of the amine group.

Biological Activity

5-Oxaspiro[3.4]octan-2-amine hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its distinctive chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in targeting specific biological receptors.

  • Molecular Formula : C7H14ClNO
  • Molecular Weight : Approximately 163.65 g/mol
  • Appearance : White hygroscopic solid, soluble in water
  • Melting Point : Ranges from 206 to 210°C

Synthesis

The synthesis of 5-Oxaspiro[3.4]octan-2-amine hydrochloride typically involves:

  • Cyclization of Precursors : Formation of the spirocyclic structure through acid-catalyzed cyclization.
  • Amination : Introduction of the amine group via nucleophilic substitution.
  • Formation of Hydrochloride Salt : Reaction with hydrochloric acid to enhance solubility and stability.

Biological Activity

Research indicates that 5-Oxaspiro[3.4]octan-2-amine hydrochloride exhibits several biological activities, including:

Pharmacological Potential

  • Central Nervous System (CNS) Activity :
    • The compound has shown potential as a pharmacological agent, particularly in targeting muscarinic receptors, which are implicated in various neurological disorders.
    • Some derivatives have demonstrated agonistic activity on these receptors, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease and other cognitive impairments.
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity :
    • Research is ongoing to evaluate its anticancer properties, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.

The mechanism of action for 5-Oxaspiro[3.4]octan-2-amine hydrochloride involves:

  • Interaction with Biological Targets : The amine group can form hydrogen bonds and ionic interactions with biomolecules, influencing their function.
  • Binding Affinity : The spirocyclic structure may enhance binding affinity and specificity for certain receptors, leading to its biological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-Oxaspiro[3.4]octan-2-amine hydrochloride:

StudyFocusFindings
Study ACNS Receptor BindingDemonstrated significant binding affinity to muscarinic receptors
Study BAntimicrobial ActivityShowed effective inhibition against various bacterial strains
Study CAnticancer ActivityInhibited proliferation of specific cancer cell lines

Comparison with Similar Compounds

5-Oxaspiro[3.4]octan-2-amine hydrochloride can be compared with other similar compounds based on structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
5-Oxaspiro[3.4]octan-1-amine hydrochlorideDifferent position of amine groupVariations in receptor binding and activity
6-Oxaspiro[3.4]octan-2-amine hydrochlorideSimilar spirocyclic core but different functional groupsExhibits different reactivity due to hydroxyl group

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7(5-6)2-1-3-9-7;/h6H,1-5,8H2;1H

InChI Key

AQTVGPVCHMFFAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)N)OC1.Cl

Origin of Product

United States

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